molecular formula C10H11ClN2O4 B13804653 N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide CAS No. 53460-76-7

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide

Cat. No.: B13804653
CAS No.: 53460-76-7
M. Wt: 258.66 g/mol
InChI Key: HGNMMEVZKKNYKI-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of a chloro group, a hydroxy group, and a nitrobenzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide typically involves the reaction of p-nitrobenzoyl chloride with 3-chloro-2-hydroxypropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mixture is stirred for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide involves its interaction with specific molecular targets. The chloro and hydroxy groups enable the compound to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-hydroxypropyl)-phthalimide
  • N-(3-Chloro-2-hydroxypropyl)-trimethylammonium chloride
  • N-(3-Chloro-2-hydroxypropyl)-methacrylate

Uniqueness

N-(3-Chloro-2-hydroxypropyl)-p-nitrobenzamide is unique due to the presence of the nitrobenzamide moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of chloro, hydroxy, and nitro groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .

Properties

CAS No.

53460-76-7

Molecular Formula

C10H11ClN2O4

Molecular Weight

258.66 g/mol

IUPAC Name

N-(3-chloro-2-hydroxypropyl)-4-nitrobenzamide

InChI

InChI=1S/C10H11ClN2O4/c11-5-9(14)6-12-10(15)7-1-3-8(4-2-7)13(16)17/h1-4,9,14H,5-6H2,(H,12,15)

InChI Key

HGNMMEVZKKNYKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NCC(CCl)O)[N+](=O)[O-]

Origin of Product

United States

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